molecular formula C16H34O8 B8460313 1,3-Bis[2-(2-methoxyethoxy)ethoxy]-2-(2-methoxyethoxy)propane CAS No. 292618-42-9

1,3-Bis[2-(2-methoxyethoxy)ethoxy]-2-(2-methoxyethoxy)propane

Cat. No. B8460313
M. Wt: 354.44 g/mol
InChI Key: DYHCYTJXOWUORG-UHFFFAOYSA-N
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Patent
US06656252B2

Procedure details

20.4 g (0.51 mol) of NaOH pellets were added to 100 g (0.34 mol) of 1,3-bis[2-(2-methoxyethoxy)ethoxy]-2-propanol resulting from Step 1. 48.2 g (0.51 mol) of 2-chloroethylmethylether was dropwise added in small portions while stirring at 60° C. After the completion of dropwise addition, the mixture was stirred for about 2 hours and a precipitated salt was filtered off, the filtrate was condensed and purified by a vacuum distillation to give 102 g of 1,3-bis[2-(2-methoxyethoxy)ethoxy]-2-(2-methoxyethoxy)propane (E) (yield: 85%). The distillation temperature was from 155 to 161° C./0.2 mmHg.
Name
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
1,3-bis[2-(2-methoxyethoxy)ethoxy]-2-propanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
48.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH:12]([OH:22])[CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21].Cl[CH2:24][CH2:25][O:26][CH3:27]>>[CH3:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH:12]([O:22][CH2:24][CH2:25][O:26][CH3:27])[CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
1,3-bis[2-(2-methoxyethoxy)ethoxy]-2-propanol
Quantity
100 g
Type
reactant
Smiles
COCCOCCOCC(COCCOCCOC)O
Step Two
Name
Quantity
48.2 g
Type
reactant
Smiles
ClCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
a precipitated salt was filtered off
CUSTOM
Type
CUSTOM
Details
condensed
DISTILLATION
Type
DISTILLATION
Details
purified by a vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
COCCOCCOCC(COCCOCCOC)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 102 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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